Cas no 49788-04-7 (Decahydroquinolin-4-ol)

Decahydroquinolin-4-ol 化学的及び物理的性質
名前と識別子
-
- 4-QUINOLINOL, DECAHYDRO-
- Decahydro-quinolin-4-ol
- 1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-ol
- Decahydro-4-quinolinol #
- D57031
- AKOS000601619
- HMS1673O21
- Quinolin-4-ol, decahydro-
- MLQARXBFLAEGNM-UHFFFAOYSA-N
- Oprea1_671917
- AKOS022715874
- DECAHYDRO-QUINOLIN-4-OL, Mixture of diastereomers
- SDCCGMLS-0064575.P001
- SCHEMBL1044709
- Z2738358103
- EN300-343847
- CBDivE_013898
- AT33540
- decahydro-4-quinolol
- 49788-04-7
- 845-244-6
- CS-0246801
- decahydroquinolin-4-ol
- STL433400
- 4-Quinolinol, decahydro-
- Decahydroquinolin-4-ol
-
- MDL: MFCD02233166
- インチ: InChI=1S/C9H17NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-11H,1-6H2
- InChIKey: MLQARXBFLAEGNM-UHFFFAOYSA-N
計算された属性
- 精确分子量: 155.131014166Da
- 同位素质量: 155.131014166Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 138
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 32.3Ų
Decahydroquinolin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D209953-250mg |
Decahydroquinolin-4-ol |
49788-04-7 | 250mg |
$ 365.00 | 2022-06-05 | ||
Enamine | EN300-343847-2.5g |
decahydroquinolin-4-ol |
49788-04-7 | 95% | 2.5g |
$1008.0 | 2023-09-03 | |
TRC | D209953-25mg |
Decahydroquinolin-4-ol |
49788-04-7 | 25mg |
$ 70.00 | 2022-06-05 | ||
TRC | D209953-50mg |
Decahydroquinolin-4-ol |
49788-04-7 | 50mg |
$ 95.00 | 2022-06-05 | ||
Enamine | EN300-343847-10g |
decahydroquinolin-4-ol |
49788-04-7 | 95% | 10g |
$2209.0 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317471-50mg |
Decahydroquinolin-4-ol |
49788-04-7 | 95% | 50mg |
¥2090.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317471-100mg |
Decahydroquinolin-4-ol |
49788-04-7 | 95% | 100mg |
¥3888.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317471-5g |
Decahydroquinolin-4-ol |
49788-04-7 | 95% | 5g |
¥32140.00 | 2024-05-11 | |
1PlusChem | 1P01BS35-100mg |
DECAHYDRO-QUINOLIN-4-OL, Mixture of diastereomers |
49788-04-7 | 95% | 100mg |
$195.00 | 2025-03-19 | |
A2B Chem LLC | AW28433-5g |
DECAHYDRO-QUINOLIN-4-OL, Mixture of diastereomers |
49788-04-7 | 95% | 5g |
$1602.00 | 2024-04-19 |
Decahydroquinolin-4-ol 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
Decahydroquinolin-4-olに関する追加情報
Decahydroquinolin-4-ol (CAS No. 49788-04-7): A Comprehensive Overview in Modern Chemical Biology
Decahydroquinolin-4-ol, chemically designated as Decahydroquinolin-4-ol, is a compound of significant interest in the field of chemical biology and pharmaceutical research. With the CAS number 49788-04-7, this molecule has garnered attention due to its unique structural properties and potential applications in drug discovery and molecular medicine. The compound belongs to the decahydroquinoline class, a heterocyclic structure that has been extensively studied for its pharmacological significance.
The decahydroquinoline scaffold is known for its versatility in medicinal chemistry, offering a framework that can be modified to produce a wide range of bioactive molecules. The presence of an ol group at the 4-position adds an additional layer of reactivity, making Decahydroquinolin-4-ol a valuable intermediate in synthetic chemistry. This feature has been exploited in various synthetic pathways to develop more complex derivatives with enhanced biological activity.
In recent years, there has been a surge in research focused on decahydroquinoline derivatives due to their potential therapeutic applications. Studies have shown that these compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The 4-hydroxy substituent in Decahydroquinolin-4-ol plays a crucial role in modulating these activities by influencing the molecule's interactions with biological targets.
One of the most compelling aspects of Decahydroquinolin-4-ol is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop novel compounds with improved pharmacokinetic profiles and target specificity. For instance, modifications at the 4-hydroxy position have led to the discovery of derivatives with enhanced binding affinity to certain enzymes and receptors, making them promising candidates for drug development.
The synthesis of Decahydroquinolin-4-ol involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the construction of the decahydroquinoline core, followed by functionalization at the 4-position to introduce the ol group. Advanced techniques such as catalytic hydrogenation and regioselective functionalization are often employed to achieve high yields and purity.
Recent advancements in computational chemistry have further accelerated the discovery and optimization of decahydroquinoline derivatives. Molecular modeling studies have provided insights into the binding modes of these compounds with biological targets, aiding in the design of more effective drug candidates. The integration of experimental data with computational predictions has been instrumental in refining synthetic strategies and improving overall efficiency.
The pharmacological profile of Decahydroquinolin-4-ol has been extensively evaluated through both in vitro and in vivo studies. These investigations have revealed that the compound exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in immune responses. Additionally, its antioxidant properties have been attributed to its ability to scavenge reactive oxygen species, thereby protecting cells from oxidative damage.
In the realm of oncology, Decahydroquinolin-4-ol derivatives have shown promise as potential chemotherapeutic agents. Preclinical studies have demonstrated their ability to inhibit tumor growth by targeting critical pathways involved in cell proliferation and survival. The 4-hydroxy group appears to be a key determinant of these effects, as it influences interactions with specific enzymes and proteins that regulate cancer cell behavior.
The development of novel drug delivery systems has also been explored in conjunction with Decahydroquinolin-4-ol derivatives. Lipid-based nanoparticles and polymer micelles have been investigated as vehicles for delivering these compounds to target sites with high efficiency. Such advancements aim to enhance bioavailability and reduce side effects, thereby improving therapeutic outcomes.
Future research directions for Decahydroquinolin-4-ol focus on expanding its structural diversity through innovative synthetic methodologies. The goal is to identify new derivatives with enhanced biological activity and improved pharmacokinetic properties. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are essential in realizing this vision.
The growing interest in natural product-inspired scaffolds has also influenced the design of new Decahydroquinoline derivatives. By incorporating elements from biologically active natural products into synthetic frameworks, researchers aim to create molecules that mimic nature's own solutions to complex biological problems. This approach holds great promise for discovering next-generation therapeutics.
In conclusion, Decahydroquinolin-4-ol (CAS No. 49788-04-7) represents a fascinating compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable tool for developing novel therapeutics. As research continues to uncover new applications for this molecule, it is likely to remain at the forefront of drug discovery efforts for years to come.
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